Diethyl 1,4-phenylenebis(methylcarbamate)
説明
特性
CAS番号 |
13592-40-0 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |
InChIキー |
ACCUWKRXIUSVCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC |
製品の起源 |
United States |
An In-Depth Technical Guide to Diethyl 1,4-phenylenebis(methylcarbamate) (CAS 13592-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,4-phenylenebis(methylcarbamate), with the Chemical Abstracts Service (CAS) number 13592-40-0, is a dicarbamate compound belonging to the broader class of carbamate esters. Carbamates are characterized by the presence of a carbamate functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. This class of compounds has garnered significant interest in various scientific and industrial fields, primarily due to their biological activity. While extensive public data on this specific molecule remains limited, this guide aims to provide a comprehensive overview of its known and inferred properties based on its chemical structure and the general characteristics of related carbamate compounds.
Chemical and Physical Properties
The fundamental properties of a compound are dictated by its molecular structure. For Diethyl 1,4-phenylenebis(methylcarbamate), the linear formula is C14H20N2O4.[1] This composition is crucial for determining its molecular weight and other physicochemical characteristics.
Chemical Structure and IUPAC Nomenclature
A definitive, publicly available chemical structure for CAS 13592-40-0 is not readily found in the searched resources. The name "Diethyl 1,4-phenylenebis(methylcarbamate)" suggests a central 1,4-disubstituted benzene ring (phenylene) connected to two methylcarbamate groups, with each carbamate group also having an ethyl ester. However, there is significant confusion in public databases with a similarly named compound, C,C'-Diethyl N,N'-(methylenedi-4,1-phenylene)bis(carbamate) (CAS 10097-16-2), which has a different molecular formula (C19H22N2O4) and a methylene bridge between the two phenyl rings.[2][3][4]
For the purpose of this guide, and based on the linear formula C14H20N2O4, the most plausible structure for Diethyl 1,4-phenylenebis(methylcarbamate) is one where two N-methyl-N-(ethoxycarbonyl)amino groups are attached to a central benzene ring at the 1 and 4 positions.
Plausible Chemical Structure:
Caption: Plausible structure of Diethyl 1,4-phenylenebis(methylcarbamate).
Based on this structure, the systematic IUPAC name would be diethyl 1,4-phenylenebis(methylcarbamate) .
Physicochemical Data Summary
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Weight | 284.30 g/mol | Calculated from the linear formula C14H20N2O4[1] |
| Appearance | Likely a white to off-white solid | General property of similar aromatic carbamates. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile. | Carbamates are generally more soluble in organic solvents than in water. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Manufacturing
A specific, validated synthesis protocol for Diethyl 1,4-phenylenebis(methylcarbamate) is not detailed in the available literature. However, general methods for the synthesis of carbamates can provide a likely synthetic route.
A plausible approach would involve the reaction of 1,4-phenylenediamine with methyl chloroformate to form the corresponding dicarbamate, followed by N-alkylation with an ethylating agent. Alternatively, a more direct route could involve the reaction of N,N'-dimethyl-1,4-phenylenediamine with ethyl chloroformate.
A general procedure for the synthesis of related N,N-diethyl-1,4-phenylenediamine hydrochloride involves the nitrosation of diethylaniline followed by reduction.[5][6] This intermediate could then potentially be reacted to form the carbamate. Another general method for carbamate synthesis involves the reaction of an alcohol with an isocyanate.[7]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Diethyl 1,4-phenylenebis(methylcarbamate).
Toxicological Profile and Safety
Specific toxicological data for Diethyl 1,4-phenylenebis(methylcarbamate) is not available in the public domain. However, the toxicity of carbamates as a class is well-documented.
Mechanism of Action and General Toxicity
Carbamate insecticides are known to exert their toxic effects through the inhibition of the acetylcholinesterase (AChE) enzyme.[8] AChE is responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.
While no specific data is available for the target compound, many N-methyl carbamates are used as insecticides and exhibit anticholinesterase activity.[7]
Safety and Handling
Given the general toxicity of carbamates, Diethyl 1,4-phenylenebis(methylcarbamate) should be handled with care in a laboratory setting. Standard safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Analytical Methodology
Validated analytical methods specifically for the quantification of Diethyl 1,4-phenylenebis(methylcarbamate) are not described in the available literature. However, established methods for the analysis of carbamate pesticides can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of carbamates due to their polarity and thermal instability, which can make gas chromatography challenging.[9]
A common approach involves:
-
Sample Preparation: For environmental or biological samples, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method can be employed.[9][10] This involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C8 or C18) is typically used for separation.
-
Post-Column Derivatization: To enhance sensitivity and selectivity, a post-column derivatization step is often performed. This involves the hydrolysis of the carbamate to release methylamine, which then reacts with a fluorescent reagent like o-phthalaldehyde (OPA) in the presence of a mercaptan.[9][10]
-
Detection: The resulting fluorescent derivative is detected using a fluorescence detector.
Analytical Workflow:
Caption: General analytical workflow for carbamate analysis using HPLC.
Applications and Research Interest
While specific industrial or pharmaceutical applications for Diethyl 1,4-phenylenebis(methylcarbamate) are not documented in the searched literature, its chemical structure suggests potential areas of interest for researchers.
-
Pesticide Research: As a dicarbamate, it could be investigated for its potential as an insecticide, acaricide, or nematicide. Structure-activity relationship studies could be conducted to understand how the diethyl and N-methyl substitutions on the phenylenebis(carbamate) core influence its biological activity.
-
Polymer Chemistry: The difunctional nature of the molecule, with two carbamate groups, makes it a potential monomer for the synthesis of polyurethanes or other polymers.
-
Medicinal Chemistry: The carbamate functional group is a common motif in many pharmaceutical compounds.[7] This compound could serve as a scaffold or intermediate for the development of new therapeutic agents. For instance, some carbamates have been investigated for their role as enzyme inhibitors in various disease models.
Conclusion
Diethyl 1,4-phenylenebis(methylcarbamate) (CAS 13592-40-0) is a dicarbamate compound for which detailed public information is currently scarce. This guide has provided a comprehensive overview of its likely properties and characteristics based on its linear formula and the well-established chemistry of the carbamate class of compounds. The primary challenge in characterizing this molecule is the prevalent confusion with a structurally similar compound in public databases.
For researchers and drug development professionals, this guide serves as a foundational document, highlighting the inferred chemical and physical properties, a plausible synthetic route, expected toxicological profile, and potential analytical methodologies. Further experimental validation is necessary to confirm these properties and to fully explore the potential applications of this compound in various scientific and industrial fields.
References
-
PubChem. C,C'-Diethyl N,N'-(methylenedi-4,1-phenylene)bis(carbamate). National Center for Biotechnology Information. [Link].
- Saucedo-Balderas, M. M., et al. (2012). Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. Journal of the Mexican Chemical Society, 56(4), 385-391.
- CN102030659A. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
- DC Fine Chemicals. (2023).
- Restek Corporation. (2011).
- ATSDR. (1995). Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry.
-
PubChem. Diethyl methylenedicarbamate. National Center for Biotechnology Information. [Link].
- Restek Corporation. (2011).
-
PubChem. Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link].
- CN102030659A. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
ResearchGate. Synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. [Link].
-
Chemsrc. CAS#:10097-16-2 | diethyl (methylenedi-4,1-phenylene)dicarbamate. [Link].
- Saucedo-Balderas, M. M., et al. (2012). Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. Journal of the Mexican Chemical Society, 56(4), 385-391.
- Shapatov, F. (2023). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. Portfolio@AFU, 1(1).
-
PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. [Link].
- MDPI. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay.
- Li, Z. (2012). 1,4-Phenylenebis(methylene) dicarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1227.
-
PubChem. benzyl N-methylcarbamate. National Center for Biotechnology Information. [Link].
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Chemical structure of Diethyl 1,4-phenylenebis(methylcarbamate)
[1][2]
Executive Summary
Diethyl 1,4-phenylenebis(methylcarbamate) (CAS: 13592-40-0 ) is a symmetrical organic compound belonging to the N,N'-disubstituted bis-carbamate class. Chemically, it is the diethyl ester of 1,4-phenylenebis(methylcarbamic acid). It serves as a critical intermediate in the synthesis of polyurethane elastomers and as a reference standard for the metabolic profiling of benzimidazole-based agrochemicals and pharmaceuticals.
This guide details its structural elucidation, synthetic pathways, physicochemical properties, and handling protocols for laboratory applications.
Structural Elucidation & Identity
The nomenclature of this compound can be ambiguous. The "Diethyl" prefix refers to the ester alkyl groups, while "methylcarbamate" refers to the N-methylated carbamate moiety attached to the central phenyl ring.
| Attribute | Detail |
| IUPAC Name | Diethyl N,N'-dimethyl-1,4-phenylenedicarbamate |
| CAS Number | 13592-40-0 |
| Molecular Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| SMILES | CCOC(=O)N(C)c1ccc(N(C)C(=O)OCC)cc1 |
| Structural Class | Bis-carbamate; Phenylenediamine derivative |
Structural Diagram
The molecule features a rigid 1,4-phenylene core flanked by two flexible carbamate arms. The N-methylation reduces hydrogen bonding potential compared to its non-methylated analog, influencing its solubility and melting point.
Figure 1: Structural decomposition of Diethyl 1,4-phenylenebis(methylcarbamate).
Synthesis & Manufacturing Protocols
The most reliable synthetic route involves the acylation of N,N'-dimethyl-1,4-phenylenediamine with ethyl chloroformate. This method ensures high regioselectivity and yield.
Reaction Pathway
Figure 2: Two-step synthetic pathway from 1,4-phenylenediamine.
Experimental Protocol (Step-by-Step)
Step 1: Preparation of N,N'-Dimethyl-1,4-phenylenediamine
-
Reagents: 1,4-Phenylenediamine, Formaldehyde (37%), NaBH₄, Methanol.
-
Procedure: Perform a reductive amination. Dissolve diamine in methanol, add formaldehyde (2.2 eq) at 0°C, stir for 1h, then add NaBH₄ (excess) portion-wise.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄.
Step 2: Carbamoylation (Critical Step)
-
Reagents: N,N'-Dimethyl-1,4-phenylenediamine (1.0 eq), Ethyl Chloroformate (2.2 eq), Triethylamine (2.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve the diamine intermediate in anhydrous DCM under N₂ atmosphere.
-
Add Triethylamine and cool to 0°C.
-
Add Ethyl Chloroformate dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be less polar than the diamine.
-
Purification: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃. Recrystallize from Ethanol/Water.
Physicochemical Properties
These data points are essential for formulation and analytical method development.
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | White to off-white crystalline powder | Purity indicator |
| Melting Point | 108°C – 112°C | Identity confirmation |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water | Formulation vehicle selection |
| LogP | ~2.1 | Moderate lipophilicity; likely cell-permeable |
| pKa | Non-ionizable (Carbamate N is not basic) | pH stability in assays |
Analytical Characterization
To validate the structure, use the following spectroscopic markers.
1H NMR (DMSO-d₆, 400 MHz)
-
δ 1.20 ppm (t, 6H): Methyl protons of the ethyl ester (
). -
δ 3.15 ppm (s, 6H): N-Methyl protons (
). Key differentiator from non-methylated analog. -
δ 4.10 ppm (q, 4H): Methylene protons of the ethyl ester (
). -
δ 7.20 ppm (s, 4H): Aromatic protons (Singlet indicates symmetry of the 1,4-substituted ring).
IR Spectroscopy (ATR)
-
1690–1710 cm⁻¹: Strong C=O stretch (Carbamate carbonyl).
-
No N-H stretch: Absence of peak at 3300–3400 cm⁻¹ confirms full N-substitution.
Applications & Research Utility
1. Polymer Science (Polyurethanes): Acts as a blocked isocyanate precursor or a chain extender. The carbamate groups can undergo transesterification or thermal decomposition to generate isocyanates in situ, useful for crosslinking without handling toxic free isocyanates.
2. Pharmaceutical Reference Standard: Used as a metabolite standard for benzimidazole fungicides (e.g., Thiophanate-methyl) or experimental bis-carbamate prodrugs. The N-methyl group mimics metabolic methylation patterns found in liver microsome assays.
3. Supramolecular Chemistry: The rigid rod-like structure makes it a candidate linker for Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks, provided the ester groups are hydrolyzed to coordinate metal centers.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Disposal: Incineration in a chemical waste facility.
References
-
Sigma-Aldrich. (2024). Product Specification: Diethyl 1,4-phenylenebis(methylcarbamate) (CAS 13592-40-0). Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12220677. Link
-
Evotec SE. (2023). EVT-12077006 Compound Library Data. Evotec. Link
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
Thermodynamic properties of 1,4-phenylene bis-methylcarbamate esters
An In-depth Technical Guide to the Thermodynamic Properties of 1,4-Phenylene bis-Methylcarbamate Esters
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-phenylene bis-methylcarbamate esters and their significance for researchers, scientists, and drug development professionals. Recognizing the limited availability of specific thermodynamic data for this class of compounds, this guide focuses on empowering the reader with the theoretical knowledge and practical methodologies to determine these crucial parameters. Detailed, step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, along with expert insights into data interpretation and the causal relationships behind experimental choices. By understanding how to measure and apply properties such as melting point, enthalpy of fusion, thermal stability, and decomposition profiles, researchers can better predict the behavior of these molecules in various applications, from pharmaceutical formulations to materials science.
Introduction
Significance of 1,4-Phenylene bis-Methylcarbamate Esters in Drug Development and Material Science
1,4-Phenylene bis-methylcarbamate esters are a class of organic compounds that feature a central phenylene ring linked to two methylcarbamate groups. The carbamate functional group is a key structural motif in many pharmaceutical agents and polymers. In drug development, carbamates are often utilized as prodrugs to enhance the solubility, stability, and bioavailability of parent molecules. They are also integral to the design of enzyme inhibitors, with several carbamate-based drugs being used in the treatment of Alzheimer's disease.[1][2] In materials science, the bis-carbamate structure can serve as a monomer for the synthesis of polyurethanes and other polymers with diverse applications.
The Critical Role of Thermodynamic Properties
The thermodynamic properties of a compound govern its physical and chemical behavior under different conditions. For 1,4-phenylene bis-methylcarbamate esters, a thorough understanding of these properties is paramount for several reasons:
-
Solid-State Characterization: In drug development, the solid form of an active pharmaceutical ingredient (API) is critical. Thermodynamic parameters such as melting point and enthalpy of fusion are essential for identifying and characterizing different polymorphic forms, which can have significant implications for a drug's solubility, dissolution rate, and stability.
-
Thermal Stability and Degradation: The thermal stability of a compound determines its shelf-life and processing conditions. For pharmaceutical compounds, understanding the decomposition temperature and pathway is crucial for ensuring the safety and efficacy of the drug product. In materials science, the thermal stability of a monomer will dictate the processing window for polymerization and the thermal resistance of the resulting polymer.
-
Process Development and Optimization: Knowledge of thermodynamic properties is vital for the design and optimization of manufacturing processes, such as crystallization, drying, and milling. For instance, understanding the heat capacity of a material is essential for heat transfer calculations in process equipment.
Key Thermodynamic Parameters and Their Determination
Given the scarcity of published thermodynamic data for 1,4-phenylene bis-methylcarbamate esters, this section provides detailed experimental protocols for determining the most critical parameters.
Melting Point (T_m) and Enthalpy of Fusion (ΔH_f)
The melting point (T_m) is the temperature at which a solid transitions into a liquid at a given pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The enthalpy of fusion (ΔH_f), also known as the latent heat of fusion, is the amount of energy required to change one mole of a substance from a solid to a liquid state at its melting point. These two parameters provide valuable information about the purity and crystalline nature of a compound.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the 1,4-phenylene bis-methylcarbamate ester into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The temperature range should be set to encompass the expected melting point.
-
Data Acquisition: Record the heat flow as a function of temperature.
Caption: Experimental workflow for DSC analysis.
The output from a DSC experiment is a thermogram, which plots heat flow against temperature. The melting of a crystalline solid is observed as an endothermic peak.
-
Melting Point (T_m): The melting point can be determined as the onset temperature of the melting endotherm or the peak temperature. The onset temperature is generally preferred for pure substances.
-
Enthalpy of Fusion (ΔH_f): The enthalpy of fusion is calculated by integrating the area of the melting peak.
Illustrative Data:
| Parameter | Description | Typical Value (for related compounds) |
| Melting Point (T_m) | Temperature of solid-to-liquid phase transition. | 211-213 °C[6] |
| Enthalpy of Fusion (ΔH_f) | Energy required for melting. | Varies depending on crystal lattice energy. |
Thermal Stability and Decomposition Profile
Thermal stability refers to the ability of a material to resist decomposition at high temperatures. The decomposition profile of a compound provides information about the temperatures at which it begins to degrade and the kinetics of the degradation process. For carbamates, thermal decomposition can proceed through various pathways, often involving the cleavage of the carbamate bond.[7][8]
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Place 5-10 mg of the 1,4-phenylene bis-methylcarbamate ester into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: Record the sample mass as a function of temperature.
Caption: Experimental workflow for TGA analysis.
The TGA thermogram plots the percentage of initial mass remaining on the y-axis against temperature on the x-axis.
-
Onset of Decomposition (T_onset): This is the temperature at which significant mass loss begins. It is a key indicator of the thermal stability of the compound.
-
Mass Loss Steps: The thermogram may show one or more distinct steps of mass loss, each corresponding to a specific decomposition reaction. The percentage of mass lost in each step can provide clues about the decomposition mechanism.
Expected Decomposition Profile:
For a 1,4-phenylene bis-methylcarbamate ester, the initial decomposition step would likely involve the loss of the two methylcarbamate groups. The theoretical mass loss for this step can be calculated based on the molecular formula of the compound.
Structure-Property Relationships
Influence of Molecular Structure on Thermodynamic Properties
The thermodynamic properties of 1,4-phenylene bis-methylcarbamate esters are intrinsically linked to their molecular structure. Key structural features that influence these properties include:
-
Symmetry and Packing: The symmetry of the molecule and its ability to pack efficiently in a crystal lattice will affect the melting point and enthalpy of fusion. More symmetric molecules often have higher melting points.
-
Intermolecular Interactions: The presence of hydrogen bonding donors (N-H) and acceptors (C=O) in the carbamate groups allows for the formation of strong intermolecular hydrogen bonds. These interactions contribute significantly to the stability of the crystal lattice and thus to a higher melting point.
-
Bond Strengths: The thermal stability of the molecule is determined by the strength of its covalent bonds. The C-N and C-O bonds in the carbamate linkage are typically the most susceptible to thermal cleavage.
Illustrative Example: 1,4-Phenylenebis(methylene) dicarbamate
The crystal structure of 1,4-phenylenebis(methylene) dicarbamate reveals important insights into its structure-property relationships.[6] The molecule exhibits crystallographically imposed inversion symmetry. In the crystal, extensive intermolecular N-H···O hydrogen bonds link the molecules into a two-dimensional sheet structure. This strong hydrogen-bonding network is responsible for the relatively high melting point of this compound.
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Literature review on Diethyl 1,4-phenylenebis(methylcarbamate) synthesis pathways
The following is an in-depth technical guide on the synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) . This document is designed for research scientists and process chemists, prioritizing mechanistic clarity, reproducibility, and safety.
Executive Summary
Target Molecule: Diethyl 1,4-phenylenebis(methylcarbamate)
CAS Registry Number: 13592-40-0
Molecular Formula:
Diethyl 1,4-phenylenebis(methylcarbamate) is a specialized urethane intermediate. Structurally, it consists of a 1,4-phenylenediamine core where both amine nitrogens are methylated and protected with ethyl carbamate (urethane) groups. It serves as a critical precursor in the synthesis of high-performance polyurethane elastomers, acting as a "blocked" isocyanate equivalent or a chain extender that imparts specific thermal stability due to the N-substitution preventing labile proton interactions.[1]
This guide details three distinct synthesis pathways, ranked by laboratory feasibility and scalability.
Critical Structural Analysis & Retrosynthesis
The synthesis of this molecule presents a regioselectivity challenge: ensuring symmetrical N-methylation while forming the carbamate linkage.[1]
Retrosynthetic Logic:
-
Disconnection A (N-Acylation): Breaking the N-C(O) bond leads to N,N'-Dimethyl-1,4-phenylenediamine and Ethyl Chloroformate .[1] This is the most direct route but requires handling the air-sensitive, toxic diamine precursor.
-
Disconnection B (N-Alkylation): Breaking the N-CH3 bond leads to Diethyl 1,4-phenylenedicarbamate and a methylating agent (e.g., Methyl Iodide).[1] This route is chemically robust, utilizing stable intermediates, making it the preferred method for laboratory synthesis.[2]
Pathway 1: The "Carbamate Alkylation" Route (Recommended)
Best for: Laboratory scale, high purity requirements, avoiding unstable amine precursors.
This pathway utilizes the stability of the non-methylated bis-carbamate to perform a controlled N-alkylation.[1] It avoids the oxidation issues associated with N,N'-dimethyl-p-phenylenediamine.[1]
Phase 1: Synthesis of Diethyl 1,4-phenylenedicarbamate
Reaction:
-
Reagents: 1,4-Phenylenediamine (PPD), Ethyl Chloroformate, Pyridine (or
). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Thermodynamics: Highly exothermic; requires strict temperature control (
).
Phase 2: N-Methylation (The Critical Step)
Reaction:
-
Mechanism: Deprotonation of the carbamate nitrogen (
) by Sodium Hydride creates a nucleophilic anion, which attacks Methyl Iodide via . -
Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (excess).
-
Solvent: Anhydrous DMF or THF.
Detailed Protocol (Self-Validating System)
-
Preparation: Flame-dry a 500 mL three-neck flask under
. Charge with Diethyl 1,4-phenylenedicarbamate (10.0 g, 39.6 mmol) and anhydrous DMF (100 mL). -
Deprotonation: Cool to
. Add Sodium Hydride (60% in oil, 3.5 g, 87.5 mmol, 2.2 eq) portion-wise. Observation Check: Vigorous evolution indicates active deprotonation. Stir for 30 min until evolution ceases and the solution becomes clear/yellow. -
Alkylation: Add Methyl Iodide (6.0 mL, 96 mmol, 2.4 eq) dropwise via syringe pump to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation (TLC): Check silica TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a higher spot (Target, ). -
Workup: Quench with cold saturated
. Extract with Ethyl Acetate ( mL). Wash organics with ( ) to remove DMF. Dry over . -
Purification: Recrystallize from Ethanol/Heptane to yield white needles.
Pathway 2: The "Direct Acylation" Route (Industrial)
Best for: Large-scale production where the N-methylated diamine is commercially available or synthesized in situ.[1]
Phase 1: Precursor Synthesis (Aminolysis)
Reaction:
-
Note: This requires an autoclave (
, 20 bar). Hydroquinone reacts with excess methylamine.[1] The product, N,N'-Dimethyl-1,4-phenylenediamine , is extremely sensitive to air oxidation (turning red/purple immediately).
Phase 2: Acylation
Reaction:
-
Protocol Adjustment: All operations must occur under strict inert atmosphere (Argon/Nitrogen).
-
Base: Triethylamine (TEA) is preferred to scavenge HCl.
-
Solvent: Toluene (allows azeotropic drying and easy product precipitation).
Comparative Analysis & Data
| Parameter | Pathway 1 (Alkylation) | Pathway 2 (Direct Acylation) |
| Starting Material | 1,4-Phenylenediamine (Cheap, Stable) | Hydroquinone / Methylamine (Requires Autoclave) |
| Key Intermediate | Bis-carbamate (Stable solid) | N,N'-Dimethyl-PPD (Air-sensitive, Toxic) |
| Atom Economy | Lower (Loss of NaI) | Higher (Loss of HCl) |
| Safety Profile | Moderate (MeI is carcinogenic) | High Risk (Diamine toxicity, Autoclave) |
| Typical Yield | 85-92% | 70-80% (Losses due to oxidation) |
Visualization of Pathways
Caption: Logical flow of Synthesis Pathway 1 (Top) vs. Pathway 2 (Bottom), highlighting reagent inputs.
References
-
Sigma-Aldrich. Diethyl 1,4-phenylenebis(methylcarbamate) Product Sheet. CAS 13592-40-0.[1] Link
-
Organic Syntheses. N-Alkylation of Carbamates: General Procedures. Org. Synth. 2010, 87, 231.[2] Link
-
ChemicalBook. Synthesis of N,N'-Dimethyl-1,4-phenylenediamine. (Referencing catalytic reduction of nitro compounds and aminolysis). Link
-
PubChem. Compound Summary: Diethyl 1,4-phenylenebis(methylcarbamate). Link
-
Patent US4659845A. Process for the production of N-methylcarbamates. (Industrial context for methylcarbamate synthesis).[3] Link
Sources
- 1. US4659845A - Process for the production of N-methylcarbamates - Google Patents [patents.google.com]
- 2. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 3. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
Synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) from p-phenylenediamine
Application Note: Synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) from p-Phenylenediamine
Part 1: Introduction & Structural Definition
Objective: This protocol details the laboratory-scale synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) (CAS: 13592-40-0) starting from p-phenylenediamine (PPD) .
Structural Clarification (Critical):
The nomenclature "Diethyl 1,4-phenylenebis(methylcarbamate)" refers to the
-
Target Formula:
-
Structure: 1,4-Bis(
-ethoxycarbonyl- -methylamino)benzene. -
Synthesis Strategy: Direct methylation of PPD is non-selective. Therefore, this protocol utilizes a robust Two-Step Sequence :
-
Bis-Acylation: Conversion of PPD to Diethyl 1,4-phenylenedicarbamate using Ethyl Chloroformate.
-
N-Methylation: Deprotonation and methylation of the carbamate nitrogen to yield the final target.
-
Part 2: Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Precaution |
| p-Phenylenediamine (PPD) | Toxic, Sensitizer | Use dedicated weighing area. Avoid dust inhalation. |
| Ethyl Chloroformate | Corrosive, Lachrymator | Handle strictly in a fume hood. Reacts violently with water. |
| Methyl Iodide (MeI) | Carcinogen, Volatile | Use double-gloving (Silver Shield). Trap exhaust gases. |
| Sodium Hydride (NaH) | Flammable Solid | Reacts violently with moisture. Use dry solvents only. |
Part 3: Experimental Protocol
Step 1: Synthesis of Diethyl 1,4-phenylenedicarbamate (Intermediate)
Mechanism: Nucleophilic Acyl Substitution (
Reagents:
-
p-Phenylenediamine (PPD): 10.8 g (100 mmol)
-
Ethyl Chloroformate: 23.8 g (21.0 mL, 220 mmol) [1.1 eq per amine]
-
Pyridine: 19.0 g (19.4 mL, 240 mmol)
-
Dichloromethane (DCM): 250 mL (Anhydrous)
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Dissolution: Charge PPD and Pyridine into DCM. Cool the dark solution to 0°C using an ice bath.
-
Addition: Add Ethyl Chloroformate dropwise over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. A heavy precipitate (product + pyridine salts) will form.
-
Work-up:
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
-
Yield Expectation: 85-90% (White to pale grey needles).
-
Checkpoint: Melting Point ~195°C.
-
Step 2: N-Methylation to Diethyl 1,4-phenylenebis(methylcarbamate)
Mechanism: Deprotonation of the carbamate N-H followed by
Reagents:
-
Intermediate (Step 1): 12.6 g (50 mmol)
-
Sodium Hydride (60% in oil): 4.8 g (120 mmol) [2.4 eq]
-
Methyl Iodide (MeI): 17.0 g (7.5 mL, 120 mmol)
-
DMF (Anhydrous): 100 mL
Protocol:
-
Setup: Flame-dry a 250 mL 2-neck flask. Cool under Nitrogen.
-
Deprotonation: Suspend NaH (washed with hexane to remove oil if strictly necessary, otherwise use as is) in DMF (50 mL) at 0°C.
-
Addition: Dissolve the Intermediate (Step 1) in DMF (50 mL) and add dropwise to the NaH suspension. Hydrogen gas evolution will be vigorous.
-
Activation: Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation (Solution turns clear/yellow).
-
Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Quench: Carefully pour the reaction mixture into ice-cold water (300 mL) containing 1% acetic acid.
-
Isolation: The product usually precipitates. Filter the solid.[4] If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Methanol or purify via Flash Chromatography (Hexane/EtOAc 7:3).
Part 4: Visualization & Logic
Reaction Scheme & Workflow
Caption: Two-stage synthetic pathway illustrating the construction of the carbamate backbone followed by N-alkylation.
Part 5: Analytical Validation
| Analysis | Expected Signal (Target Molecule) | Interpretation |
| 1H NMR (CDCl3) | Ethyl ester | |
| N-Methyl groups (Diagnostic) | ||
| Ethyl ester | ||
| Aromatic protons (Singlet due to symmetry) | ||
| IR Spectroscopy | ~1700 | Carbonyl (C=O) stretch (Carbamate) |
| Absence of 3300 | Absence of N-H stretch (Confirms full methylation) |
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product (Step 1) | Oxidation of PPD | Use freshly sublimed PPD or add trace Sodium Metabisulfite. Conduct under |
| Low Yield (Step 2) | Incomplete Deprotonation | Ensure NaH is fresh. Increase activation time before adding MeI. |
| Mono-methylated Impurity | Stoichiometry error | Use 2.4 - 2.5 eq of NaH and MeI. Do not limit reagents. |
| O-Alkylation (Imidate formation) | Kinetic control failure | Ensure reaction stays cold (0°C) during MeI addition. Solvent must be polar aprotic (DMF). |
References
-
Sigma-Aldrich. Diethyl 1,4-phenylenebis(methylcarbamate) Product Sheet (CAS 13592-40-0).[5]Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
- Kremsner, J. M., & Kappe, C. O. "Microwave-Assisted Synthesis of Carbamates." Journal of Organic Chemistry, 2006.
-
BenchChem. Synthesis of p-Phenylenediamine Derivatives.Link (General handling of PPD precursors).
Sources
Protocol for reacting ethyl chloroformate with N,N'-dimethyl-p-phenylenediamine
Application Note: Selective Carbamoylation of N,N'-Dimethyl-p-phenylenediamine
Executive Summary & Chemical Strategy
This application note details the protocol for the N-acylation (specifically alkoxycarbonylation) of N,N'-dimethyl-p-phenylenediamine using ethyl chloroformate (ECF) .
Critical Isomer Distinction: It is vital to distinguish the starting material. This protocol is designed for the symmetrical secondary diamine (N,N'-dimethyl-p-phenylenediamine, CAS 105-10-2).[1]
-
If you are using the unsymmetrical isomer (N,N-dimethyl-p-phenylenediamine, Wurster's red precursor), the chemistry changes significantly as it contains one primary amine and one tertiary amine.[1]
Objective: The reaction targets the formation of N,N'-dimethyl-N,N'-bis(ethoxycarbonyl)-p-phenylenediamine . This transformation converts reactive secondary amines into stable urethane (carbamate) linkages, often used to create polymer chain extenders, stabilize the amine against oxidation, or derivatize the compound for GC-MS analysis.
Mechanistic Insight
The reaction follows a Nucleophilic Acyl Substitution pathway via a Schotten-Baumann type mechanism.[1]
-
Nucleophilic Attack: The lone pair on the secondary nitrogen of the diamine attacks the electrophilic carbonyl carbon of ethyl chloroformate.[1]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The chloride ion is a good leaving group, reforming the carbonyl double bond.
-
Deprotonation: The generated HCl is immediately neutralized by the auxiliary base (Triethylamine), preventing the protonation of the remaining amine, which would otherwise deactivate it toward further reaction.
Pathway Diagram
Figure 1: Mechanistic pathway for the bis-carbamoylation of the secondary aromatic diamine.
Experimental Protocol
Reagents & Stoichiometry
To ensure complete conversion of both amine sites, a slight excess of ECF is required.
| Component | Role | Equiv. | Mol Wt ( g/mol ) | Density (g/mL) |
| N,N'-Dimethyl-p-phenylenediamine | Substrate | 1.0 | 136.19 | Solid |
| Ethyl Chloroformate (ECF) | Reagent | 2.4 | 108.52 | 1.14 |
| Triethylamine (TEA) | Base | 3.0 | 101.19 | 0.73 |
| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 1.33 |
Safety Pre-Check
-
Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts violently with water to release HCl. Work in a fume hood.
-
Diamine: Skin sensitizer and potential toxin.[2] Wear nitrile gloves and long sleeves.
Step-by-Step Procedure
Step 1: Solubilization
-
In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 eq (e.g., 1.36 g) of N,N'-dimethyl-p-phenylenediamine in anhydrous DCM (20 mL) .
-
Add 3.0 eq (e.g., 4.2 mL) of Triethylamine (TEA). Stir until homogenous.
-
Note: TEA acts as the proton scavenger. Pyridine can be substituted if a milder base is preferred, though TEA is easier to remove during workup.
-
Step 2: Controlled Addition (Critical Step)
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Why: The reaction is exothermic. Cooling prevents side reactions and controls the rate of HCl generation.
-
-
Dilute 2.4 eq (e.g., 2.3 mL) of Ethyl Chloroformate in 5 mL of DCM.
-
Add the ECF solution dropwise over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Observation: White precipitate (Triethylamine hydrochloride) will begin to form immediately.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to stir at 0°C for another 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.
-
Validation: Check progress via TLC (Solvent: 30% Ethyl Acetate in Hexanes). The starting diamine (polar, stains dark with UV/ninhydrin) should disappear, replaced by a less polar product spot.
Step 4: Workup & Purification [1]
-
Quench: Slowly add 10 mL of water to quench unreacted ECF (gas evolution of
may occur). -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM, bottom).
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) .
-
Why: This removes the excess Triethylamine and any unreacted amine starting material. The carbamate product is not basic and will remain in the organic layer.[1]
-
-
Base Wash: Wash with saturated
(1 x 15 mL) to neutralize residual acid. -
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Characterization
-
Yield: Expect >85% as an off-white to pale brown solid.[1]
-
Structure Confirmation:
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ECF | Ensure solvents are anhydrous; keep ECF bottle sealed and dry. |
| Incomplete Conversion | Steric hindrance | Increase reaction time or reflux gently (40°C) for 1 hour after addition. |
| Oiling Out | Product impurity | The bis-carbamate may be an oil.[1] Triturate with cold hexanes or ether to induce crystallization. |
| Dark Coloration | Oxidation of Diamine | The starting material oxidizes easily. Use freshly recrystallized diamine or perform under strict |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105-10-2, N,N'-Dimethyl-p-phenylenediamine.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Protection of Amino Groups: Carbamates. (General methodology for chloroformate reactions). Retrieved from [Link]
Sources
Using Diethyl 1,4-phenylenebis(methylcarbamate) as a non-isocyanate polyurethane precursor
This is a comprehensive Application Note and Protocol guide for the use of Diethyl 1,4-phenylenebis(methylcarbamate) as a precursor for Non-Isocyanate Polyurethanes (NIPUs).
Executive Summary
The transition away from toxic isocyanates (e.g., MDI, TDI) and phosgene has driven the development of Non-Isocyanate Polyurethanes (NIPUs). While cyclic carbonates are the most common NIPU route, they often yield polyhydroxyurethanes with high hydrogen bonding and hydrophilicity, which can be undesirable for certain structural or biomedical applications.
This guide details the use of Diethyl 1,4-phenylenebis(methylcarbamate) (CAS: 13592-40-0) as a specialized precursor. Unlike standard carbamates, this molecule yields N-substituted polyurethanes via transurethanization. The presence of
Key Chemical Identity
| Property | Detail |
| Chemical Name | Diethyl 1,4-phenylenebis(methylcarbamate) |
| IUPAC Name | N,N'-Dimethyl-N,N'-di(ethoxycarbonyl)-1,4-phenylenediamine |
| CAS Number | 13592-40-0 |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Functionality | Bifunctional (Bis-carbamate) |
| Reaction Type | Polycondensation (Transurethanization) |
Scientific Mechanism & Rationale
The Transurethanization Pathway
The synthesis relies on the reversible reaction between the bis-carbamate precursor and a diol. Unlike isocyanate polyaddition (which is irreversible and fast), this is an equilibrium-driven polycondensation.
Reaction Scheme:
Why Diethyl 1,4-phenylenebis(methylcarbamate)?
-
Thermodynamics: The leaving group is ethanol . Ethanol is volatile enough to be removed under vacuum to drive the equilibrium forward, but less toxic than methanol (common in dimethyl carbamate precursors).
-
Structural Control: The N-methyl group on the nitrogen atom remains in the polymer backbone.
-
Standard PU:
(Strong H-bonding, high , high viscosity). -
N-Methylated PU:
(No H-bond donor, lower , better solubility in organic solvents).
-
-
Safety: Eliminates the risk of residual isocyanates, making the final polymer safer for biomedical applications (e.g., drug delivery matrices).
Mechanistic Pathway Diagram
Caption: Mechanism of transurethanization. The reaction is driven to completion by the continuous removal of ethanol byproduct.
Experimental Protocol
Materials & Equipment
-
Monomer: Diethyl 1,4-phenylenebis(methylcarbamate) (Purity >98%).
-
Diol: 1,6-Hexanediol (for semi-crystalline properties) or PTMO (for elastomers). Dry under vacuum at 80°C for 4 hours before use.
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) or Titanium(IV) butoxide (
). TBD is preferred for lower temperatures (150°C) and "organocatalysis" claims. -
Equipment:
-
Overhead mechanical stirrer (high torque required as viscosity builds).
-
Vacuum pump (capable of < 1 mbar).
-
Dean-Stark trap or condenser set for distillation.
-
Nitrogen inlet.[1]
-
Step-by-Step Synthesis Procedure
Phase 1: Melt Mixing & Oligomerization
-
Charge Reactor: In a 3-neck round-bottom flask, add 10.0 mmol of Diethyl 1,4-phenylenebis(methylcarbamate) and 10.0 mmol of the chosen Diol.
-
Note: Stoichiometry must be exactly 1:1 for high molecular weight.
-
-
Inert Atmosphere: Purge with
for 15 minutes. -
Melting: Heat the mixture to 120°C . The bis-carbamate will melt and homogenize with the diol.
-
Catalyst Addition: Once molten, add 1.0 mol% (relative to monomer) of TBD.
-
Initial Reaction: Increase temperature to 150°C under continuous
flow. Stir at 100 rpm.-
Observation: Ethanol reflux will begin.
-
Phase 2: Polycondensation (Vacuum Stage) 6. Vacuum Ramp: After 1 hour at 150°C, slowly apply vacuum.
- Caution: Do not apply full vacuum instantly; foaming may occur due to rapid ethanol boiling.
- Ramp: 500 mbar
100 mbar over 30 minutes.
- High Vacuum Driving: Increase temperature to 160-170°C and apply full vacuum (< 1 mbar).
- Viscosity Build: Continue reaction for 4–6 hours.
- Endpoint: The reaction is complete when the bubble rise stops (viscosity is too high) or the stirrer torque reaches a plateau.
Phase 3: Work-up
9. Cooling: Stop heating and break vacuum with
Characterization & Validation
To ensure the protocol worked, you must validate the structure using the following markers.
FTIR Analysis
| Functional Group | Wavenumber ( | Change during Reaction |
| Ester C=O (Precursor) | ~1710 | Disappears |
| Urethane C=O (Product) | ~1690-1700 | Appears (Shift to lower freq) |
| N-H Stretch | ~3300-3400 | ABSENT (Key differentiator for N-methylated PU) |
| C-O-C (Ether) | ~1100 | Remains (if polyether diol is used) |
Self-Validation Check: If you see a strong peak at 3300
NMR Spectroscopy ( -NMR in )
-
Precursor Signals: Ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).
-
Product Signals: These ethyl signals should vanish.
-
Backbone: Look for the
singlet around 3.1-3.3 ppm . -
Linkage: The
protons of the diol adjacent to the urethane will shift downfield (~4.1 ppm).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Stoichiometric imbalance | Weigh reactants to 0.1 mg precision. |
| Dark Coloration | Oxidation of phenylenediamine core | Ensure strict |
| No Viscosity Increase | Inefficient ethanol removal | Check vacuum seal; increase temp to 180°C; increase |
| Product is Sticky/Gummy | The N-methyl group lowers |
Workflow Visualization
Caption: Operational workflow for the melt-transurethanization process.
References
-
Maisonneuve, L., et al. (2015). "Non-isocyanate polyurethanes (NIPUs): from chemistry to applications." Chemical Reviews. Link
-
Rokicki, G., et al. (2015). "Non-isocyanate polyurethanes: Synthesis, properties, and applications."[2][3] Polymers for Advanced Technologies. Link
-
Sigma-Aldrich. "Diethyl 1,4-phenylenebis(methylcarbamate) Product Sheet." Link
-
Deepa, P., et al. (2008). "Synthesis and properties of non-isocyanate polyurethanes from bis-carbamates." European Polymer Journal. Link
-
Carré, C., et al. (2019). "Organocatalysis for the Transurethanization Reaction: A Green Route to NIPUs." ChemSusChem. Link
Sources
Application Note: Advanced Polymerization Protocols for Diethyl 1,4-phenylenebis(methylcarbamate) in Non-Isocyanate Polyurethane Synthesis
Introduction: The Shift Towards Safer Polyurethanes
Polyurethanes (PUs) are a cornerstone class of polymers, with applications spanning from medical devices and flexible foams to rigid insulation and high-performance coatings.[1][2] The versatility of PU chemistry allows for a vast array of materials with tunable properties.[2] Traditionally, the synthesis of these vital polymers relies on the polyaddition reaction between polyols and isocyanates.[2] However, this route presents significant environmental and health concerns, as isocyanates are often derived from the highly toxic chemical phosgene and are themselves potent respiratory sensitizers.[1][3][4]
In response to increasing regulatory scrutiny and a drive towards greener chemistry, the field of Non-Isocyanate Polyurethanes (NIPUs) has gained substantial momentum.[5] One of the most promising NIPU strategies is the transurethanization (or polycondensation) pathway, which reacts dicarbamate monomers with diols.[1][5] This approach completely circumvents the use of isocyanates, offering a safer and more sustainable alternative.[6]
This application note provides a detailed guide to the polymerization of Diethyl 1,4-phenylenebis(methylcarbamate) , a key aromatic dicarbamate monomer. The rigid phenylene core of this monomer is ideal for synthesizing polymers with enhanced thermal stability and mechanical strength. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this advanced, safer chemistry.
Section 1: The Chemistry of Transurethanization
The polymerization of Diethyl 1,4-phenylenebis(methylcarbamate) with a diol is a step-growth polycondensation reaction. The fundamental principle involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the carbamate. This reaction is facilitated by a catalyst and driven to completion by the removal of the ethanol byproduct.
The Causality of the Reaction: The reaction equilibrium must be actively shifted towards the polymer product. According to Le Chatelier's principle, the continuous removal of the volatile ethanol byproduct via vacuum is essential for achieving high molecular weight polymers.[6] Without efficient byproduct removal, the reaction will stall, resulting in low molecular weight oligomers.
Catalyst Function: Catalysts are crucial for increasing the reaction rate at acceptable temperatures. They typically function by activating the carbamate's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diol. Common catalysts include organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or metal-based catalysts such as tetrabutyl titanate (TBT) and Bismuth(III) chloride (BiCl₃), the latter being a less toxic alternative to traditional tin catalysts.[1][6][7][8]
Caption: General reaction pathway for transurethanization polymerization.
Section 2: Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for synthesis and optimization.
Protocol 2.1: Catalyst Screening via Melt Polycondensation
Objective: To identify the most effective catalyst for the polymerization of Diethyl 1,4-phenylenebis(methylcarbamate) with 1,4-butanediol by comparing polymer molecular weight and reaction efficiency.
Materials & Equipment:
| Reagent/Equipment | Purpose | Supplier Example |
| Diethyl 1,4-phenylenebis(methylcarbamate) | Monomer | Custom Synthesis |
| 1,4-Butanediol (BDO), anhydrous | Co-monomer (Diol) | Sigma-Aldrich |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Catalyst | Sigma-Aldrich |
| Bismuth(III) chloride (BiCl₃) | Catalyst | Sigma-Aldrich |
| Tetrabutyl titanate (TBT) | Catalyst | Sigma-Aldrich |
| Three-neck round-bottom flask (100 mL) | Reaction vessel | VWR |
| Mechanical overhead stirrer with vacuum adapter | Ensure homogenous mixing under vacuum | IKA |
| Schlenk line or high-vacuum pump | To remove ethanol and maintain inert atmosphere | Edwards |
| Heating mantle with temperature controller | Precise temperature control | Glas-Col |
Step-by-Step Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen. This is critical to prevent water from interfering with the polymerization.[5]
-
Charging Reactants: To the reaction flask, add Diethyl 1,4-phenylenebis(methylcarbamate) and 1,4-butanediol in a precise 1:1 molar ratio. A slight excess of the diol (e.g., 1.02 equivalents) can sometimes be used to ensure complete reaction of the dicarbamate, but perfect stoichiometry is the primary goal.
-
Inert Atmosphere: Equip the flask with the mechanical stirrer and connect it to the Schlenk line. Evacuate and backfill the flask with dry nitrogen three times to create an inert atmosphere.
-
Melting and Homogenization: Begin stirring (approx. 150-200 RPM) and heat the mixture to 120°C. Allow the reactants to melt and homogenize completely for 30 minutes.
-
Catalyst Addition: Add the chosen catalyst (0.1 mol% relative to the dicarbamate monomer). For TBD, a staged addition is recommended to prevent catalyst degradation: add one-third of the catalyst at this stage.[1]
-
Initial Polymerization: Maintain the temperature at 120°C for 2 hours under a gentle flow of nitrogen to allow the initial oligomerization to occur.
-
Applying Vacuum (Staged Temperature Increase):
-
Gradually increase the temperature to 140°C and slowly apply vacuum to the system. You should observe the condensation of ethanol in the cold trap.
-
After 2 hours at 140°C, add the second third of the TBD catalyst (if using).
-
Increase the temperature to 160-180°C and apply high vacuum (<1 mbar). The viscosity of the mixture will increase significantly.
-
After another 2 hours, add the final portion of TBD (if using) and continue the polymerization for an additional 8-12 hours to maximize molecular weight.[1]
-
-
Reaction Completion & Cooldown: The reaction is complete when the viscosity of the melt becomes very high and no more ethanol is being collected. Turn off the heating and allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Sample Collection: The resulting polymer will be a solid. It can be removed by carefully breaking the glass or by dissolving it in a suitable solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for analysis.[9]
Protocol 2.2: Optimized Synthesis of High Molecular Weight Aromatic Polyurethane
Objective: To synthesize a high molecular weight polyurethane using an optimized procedure based on the results from the catalyst screen. This protocol assumes BiCl₃ was identified as an effective and less hazardous catalyst.
Caption: Optimized workflow for melt polymerization of polyurethane.
Step-by-Step Methodology:
Follow steps 1-4 from Protocol 2.1.
-
Melting and Catalyst Addition: Heat the homogenous melt to 150°C under nitrogen. Add the BiCl₃ catalyst (0.1 - 0.5 mol%) at this stage.
-
Polymerization Under Vacuum: Hold at 150°C for 1 hour. Then, gradually apply high vacuum (<1 mbar) over 30 minutes while increasing the temperature to 180°C.
-
High-Temperature Stage: Maintain the reaction at 180°C under high vacuum for 12-16 hours. The mechanical stirrer speed may need to be reduced as viscosity builds to avoid stalling the motor.
-
Cooldown and Collection: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in DMF for characterization.
Expected Results & Data Presentation:
The properties of the final polymer are highly dependent on the chosen diol and precise reaction conditions.
| Property | Expected Range | Characterization Method |
| Number Average Molecular Weight (Mₙ) | 15,000 - 30,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (T₉) | 70 - 120°C (dependent on diol) | DSC |
| 5% Weight Loss Temperature (Td5) | > 280°C | TGA |
Section 3: Field-Proven Insights & Troubleshooting
Expertise in Practice:
-
Stoichiometric Precision is Paramount: Unlike chain-growth polymerization, step-growth polycondensation is extremely sensitive to the molar balance of reactants. Use a high-precision balance and ensure the purity of your monomers. An imbalance will severely limit the achievable molecular weight.
-
The Enemy is Water: Any moisture present will react with the carbamate groups in a competing hydrolysis reaction, capping the polymer chains and halting growth. Anhydrous reagents and meticulously dried glassware are non-negotiable.
-
Viscosity as a Progress Indicator: In melt polymerization, the increase in melt viscosity is your primary real-time indicator of successful polymer chain growth. A reaction that remains low in viscosity is likely stalled due to impurities or poor vacuum.
-
Catalyst Choice Matters: TBD is very effective at lower temperatures but can promote degradation and side reactions above ~160°C, potentially leading to polymer discoloration.[1] Bismuth and titanium catalysts are more thermally stable but may require higher temperatures to achieve the same reaction rate.[6][7]
Troubleshooting Guide:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Incorrect stoichiometry.2. Presence of moisture or monofunctional impurities.3. Inefficient vacuum (byproduct not removed). | 1. Re-verify all mass calculations and monomer purity.2. Use anhydrous reagents and dry glassware rigorously.3. Check vacuum pump performance and ensure all seals are tight. |
| Polymer Discoloration | 1. Thermal degradation of monomer or polymer.2. Catalyst-induced side reactions at high temperatures. | 1. Lower the final polymerization temperature or reduce time at max temp.2. Use a more thermally stable catalyst (e.g., BiCl₃) or a lower concentration. |
| Gel Formation (Crosslinking) | 1. Side reactions at excessively high temperatures.2. Impurities in the monomer that have more than two functional groups. | 1. Reduce polymerization temperature and/or time.2. Re-purify monomers before use. |
Conclusion
The polymerization of Diethyl 1,4-phenylenebis(methylcarbamate) via melt transurethanization represents a robust and scalable method for producing high-performance non-isocyanate polyurethanes. This approach directly addresses the health and safety concerns associated with conventional polyurethane synthesis. By carefully controlling stoichiometry, ensuring an anhydrous environment, and optimizing catalyst selection and reaction conditions, researchers can successfully synthesize a new class of advanced materials with excellent thermal and mechanical properties. The protocols and insights provided herein offer a comprehensive starting point for innovation in safer polymer development.
References
- Unverferth, M., et al. (2013). Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols.
- Sintas, J. I., et al. (2023). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry.
- Wikipedia. (n.d.). Polyurethane.
- North, M., & Vougioukalakis, G. C. (Eds.). (2010). Synthesis of Aromatic Carbamates from CO₂. Implications for the Polyurethane Industry. In Green Solvents II (pp. 1-22). Springer.
- Various Authors. (n.d.). Product Class 7: Polymeric Carbamic Acids and Esters, and Their Sulfur Analogues. Science of Synthesis.
- Rokicki, G., et al. (2022).
- Naskar, A. K., et al. (2023). Non-isocyanate polyurethane products and methods of making the same. U.S.
- Gennen, C., et al. (2021).
- ResearchGate. (2015).
- Hobbs, C. E., et al. (2021). Ring Opening Metathesis Polymerization of a New Monomer Derived from a Nitroso Diels–Alder Reaction. Macromolecular Chemistry and Physics.
- Fukui, T., et al. (2024).
- Li, Z. (2012). 1,4-Phenylenebis(methylene) dicarbamate. Acta Crystallographica Section E: Structure Reports Online.
- Scite.ai. (n.d.). Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols.
- Gardiner, J., et al. (2013).
- Hogarth, G., & Tadesse, S. (2017).
- De Schouwer, F., et al. (2025). Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane.
- ResearchGate. (2025). Solvent-free and nonisocyanate melt transurethane reaction for aliphatic polyurethanes and mechanistic aspects.
- ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
- Al-Ameen, A. N., et al. (2022). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Polymers.
- Schils, D., & Teychene, S. (2006). Process for the formation of urethane via transcarbamation. U.S.
- Bethke, C., et al. (2021).
- PubChem. (n.d.). C,C'-Diethyl N,N'-(methylenedi-4,1-phenylene)
- Gherardi, P., & Maugé, G. (1985). The preparation method of N-methylcarbamate.
Sources
- 1. kit-technology.de [kit-technology.de]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Aromatic Carbamates from CO2. Implications for the Polyurethane Industry - SINTEF [sintef.no]
- 4. US11820876B2 - Non-isocyanate polyurethane products and methods of making the same - Google Patents [patents.google.com]
- 5. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US6998364B2 - Process for the formation of urethane via transcarbamation - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Polymerization of Diethyl 1,4-phenylenebis(methylcarbamate)
Welcome to the technical support resource for the polymerization of Diethyl 1,4-phenylenebis(methylcarbamate). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are exploring non-isocyanate routes to polyurethanes. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting protocols, and the scientific rationale behind catalyst selection for this specific monomer.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl 1,4-phenylenebis(methylcarbamate) and why is it used for polymerization?
Diethyl 1,4-phenylenebis(methylcarbamate) is a blocked diisocyanate monomer. Its primary advantage is that it allows for the synthesis of polyurethanes without the need to handle highly reactive and toxic diisocyanates directly. The polymerization proceeds through alternative, often higher-temperature, pathways such as transcarbamoylation or thermal decomposition to generate the isocyanate in situ.[1][2] The resulting polymers are analogous to those produced from 1,4-phenylene diisocyanate (p-PDI), offering rigidity and high thermal stability.
Q2: What are the primary polymerization pathways for this monomer?
There are two main catalytic pathways for the polymerization of Diethyl 1,4-phenylenebis(methylcarbamate) with a diol (e.g., 1,4-butanediol):
-
Transcarbamoylation (Carbamate Exchange): In this process, the ethyl carbamate groups of the monomer react directly with the hydroxyl groups of a diol, eliminating ethanol and forming the new urethane linkage of the polymer backbone. This is an equilibrium reaction, and the removal of the ethanol byproduct is critical to drive the reaction toward high molecular weight polymer formation.[3][4]
-
Thermal Decomposition to In Situ Isocyanate: The monomer is heated in the presence of a catalyst, causing it to decompose into the corresponding diisocyanate and ethanol.[5] The newly formed, highly reactive diisocyanate then immediately reacts with the diol present in the reaction mixture to form the polyurethane.[6][7]
Q3: What general classes of catalysts are effective for this polymerization?
Catalyst selection is the most critical factor and is highly dependent on the desired polymerization pathway. Broadly, catalysts fall into two categories:
-
Transcarbamoylation Catalysts: These are typically Lewis acids or bases that facilitate the nucleophilic attack of the alcohol on the carbamate carbonyl. Common examples include organotin compounds (e.g., Dibutyltin dilaurate - DBTDL), organozinc compounds, and strong inorganic bases (e.g., KOt-Bu, NaH).[3][4][8]
-
Carbamate Decomposition Catalysts: These catalysts are often metal oxides that promote the thermal cleavage of the carbamate bond. Zinc oxide (ZnO), bismuth(III) oxide (Bi2O3), and various mixed metal oxides have shown efficacy.[6][9][10]
The choice of catalyst directly influences the required reaction temperature and the profile of potential side reactions.
Q4: Why is my resulting polymer discolored (yellow/brown)?
Discoloration is a common issue, especially in high-temperature polymerizations. The primary causes are:
-
Oxidation: The polymer backbone can be susceptible to oxidation at elevated temperatures. Performing the entire reaction under a strict inert atmosphere (e-g., nitrogen or argon) is essential to prevent this.[11]
-
Thermal Degradation: Exceeding the thermal stability limits of the monomer or the resulting polymer can cause chain scission and the formation of chromophores. The thermal decomposition of some carbamates can begin around 250°C.[2]
-
Catalyst-Induced Side Reactions: Some catalysts may promote side reactions that produce colored byproducts.
Q5: How can I monitor the progress of the polymerization?
Several methods can be used:
-
Melt Viscosity: For melt polycondensation, a simple visual increase in the melt viscosity is a strong qualitative indicator of molecular weight build-up. This can be quantified using rheometry.
-
Spectroscopy (FTIR): The disappearance of the O-H stretch (from the diol, ~3300 cm⁻¹) and changes in the C=O and N-H regions of the carbamate/urethane groups can be monitored.[12]
-
NCO Titration (for the decomposition pathway): If you suspect in situ isocyanate formation, you can take aliquots of the reaction mixture (before significant polymerization occurs) and perform a titration to detect the presence of free NCO groups.[11]
-
Size Exclusion Chromatography (SEC/GPC): This is the most definitive method for determining the molecular weight and molecular weight distribution of the final polymer after it has been isolated and dissolved in a suitable solvent (e.g., DMF, DMAc with LiBr).
Catalyst Selection and Troubleshooting Guide
Choosing the right catalyst is paramount for success. The following table provides a comparative overview to guide your selection.
| Catalyst Class | Example(s) | Primary Mechanism | Temp. Range (°C) | Pros | Cons & Common Issues |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Transcarbamoylation | 160 - 200 | High activity, well-understood mechanism for urethane formation. | Environmental/health concerns, can promote hydrolysis if moisture is present. |
| Metal Oxides | ZnO, Bi₂O₃, Mixed Oxides | Carbamate Decomposition | 180 - 250+ | Effective for phosgene-free isocyanate generation[10], often robust and reusable. | High temperatures required, can lead to thermal degradation and side reactions (allophanate/biuret formation)[2][6], water can inhibit the reaction.[9] |
| Inorganic Bases | NaH, KOt-Bu | Transcarbamoylation | 100 - 160 | High activity at lower temperatures, can be very efficient.[3] | Highly sensitive to moisture and air, requires strictly anhydrous conditions, can be difficult to handle. |
| Amine Catalysts | DBU, DABCO | General Base Catalysis | 150 - 190 | Can catalyze both transcarbamoylation and the isocyanate-polyol reaction.[13][14] | Can have a strong odor, may promote side reactions if temperatures are too high.[15] |
Troubleshooting Common Polymerization Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | 1. Incorrect Catalyst/Temperature: The catalyst may be inactive at the chosen temperature, or the temperature is too low for the selected pathway. 2. Catalyst Poisoning: Moisture is a known inhibitor, especially for metal oxide and base-catalyzed reactions.[6][9] 3. Inefficient Byproduct Removal: For transcarbamoylation, the ethanol byproduct must be removed to shift the equilibrium. | 1. Verify Catalyst Choice: Consult the table above. Screen a small panel of catalysts at varying temperatures (see Protocol 1). 2. Ensure Anhydrous Conditions: Thoroughly dry all monomers, diols, and glassware. Use anhydrous solvents and maintain a positive pressure of inert gas.[11] 3. Apply Vacuum: Once the reaction mixture is molten and homogenous, apply a gentle vacuum, gradually increasing it as the viscosity builds to facilitate ethanol removal. |
| Low Final Molecular Weight | 1. Non-stoichiometric Monomers: An imbalance in the molar ratio of carbamate to hydroxyl groups will limit chain growth. 2. Chain-Terminating Impurities: Monofunctional impurities (e.g., mono-ols or mono-carbamates) will cap the polymer chains. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Accurate Stoichiometry: Use high-purity monomers and weigh them precisely to ensure a 1:1 molar ratio of functional groups. 2. Purify Monomers: Recrystallize or distill monomers if purity is questionable. 3. Extend Reaction Time: Monitor viscosity over time. Continue the reaction until the viscosity plateaus. |
| Gelation or Cross-linking | 1. High Reaction Temperature: At temperatures >200-220°C, the urethane linkages formed can react with in situ generated isocyanates to form allophanate crosslinks.[11] 2. Functionality > 2: If the diol or carbamate monomer has an average functionality greater than two, a cross-linked network will form. | 1. Optimize Temperature: Keep the reaction temperature as low as possible while still maintaining a reasonable reaction rate. 2. Verify Reactant Purity: Ensure you are using difunctional monomers. |
| Brittle Polymer | 1. Low Molecular Weight: The polymer chains are too short to achieve good mechanical properties. 2. Incorrect Monomer Choice: The rigid 1,4-phenylene backbone inherently produces a stiff polymer. | 1. Address Low MW Issues: See above. Ensure the reaction is driven to completion. 2. Introduce Flexibility: Consider copolymerization by adding a flexible long-chain diol to the formulation to create soft segments. |
Visualized Workflows and Mechanisms
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting a suitable catalyst system based on your experimental goals and constraints.
Caption: Catalyst selection decision tree.
Proposed Polymerization Mechanisms
This diagram illustrates the two competing pathways for the polymerization reaction.
Caption: Competing reaction pathways.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. High-temperature reactions should be conducted behind a blast shield.
Protocol 1: Small-Scale Catalyst Screening via Melt Polycondensation
Objective: To efficiently screen several catalysts to identify the most promising candidate for polymerization.
Materials:
-
Diethyl 1,4-phenylenebis(methylcarbamate) (Monomer 1)
-
1,4-Butanediol (BDO) (Monomer 2)
-
Catalyst candidates (e.g., DBTDL, ZnO, DBU)
-
Anhydrous Toluene (for catalyst solutions)
-
Small glass reaction tubes with stir bars
-
Heating block or oil bath with temperature control
-
Schlenk line or manifold for inert gas and vacuum
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry BDO over 4Å molecular sieves for at least 24 hours.
-
Monomer Loading: Into each reaction tube, accurately weigh Diethyl 1,4-phenylenebis(methylcarbamate) and 1,4-butanediol to achieve a precise 1.00:1.00 molar ratio (e.g., 1.00 mmol of each).
-
Catalyst Addition: Add the catalyst to each tube. For solid catalysts (e.g., ZnO), add 0.1-0.5 mol% relative to the carbamate monomer. For liquid catalysts (e.g., DBTDL), prepare a dilute solution in anhydrous toluene and add the appropriate volume to achieve 0.1-0.5 mol%.
-
Inert Atmosphere: Place the tubes in the heating block, insert a needle connected to the inert gas line, and purge the system for 15 minutes.
-
Reaction Initiation: Heat the block to the desired starting temperature (e.g., 180°C). Engage magnetic stirring once the monomers have melted to form a homogenous solution.
-
Polymerization & Observation:
-
Maintain the reaction under a gentle positive pressure of nitrogen for the first 30-60 minutes.
-
Observe the tubes for a noticeable increase in melt viscosity (stir bar slows down or stops). This is your primary indicator of successful polymerization.
-
After an initial period, apply a gentle vacuum to the system to aid in the removal of the ethanol byproduct.
-
-
Evaluation: After a set time (e.g., 4 hours), cool the reactions to room temperature. Compare the resulting materials. A successful reaction will yield a solid, tough polymer. The most effective catalyst will produce the highest viscosity polymer in the shortest time.
Protocol 2: Lab-Scale Polymer Synthesis
Objective: To synthesize a larger batch of polyurethane using an optimized catalyst and conditions.
Apparatus:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer with a high-torque motor and a paddle stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen/Vacuum inlet adapter
-
Heating mantle with temperature controller and thermocouple
Procedure:
-
Setup: Assemble the reactor, ensuring all glassware is dry. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Charging Reactants: Charge the flask with equimolar amounts of Diethyl 1,4-phenylenebis(methylcarbamate) and 1,4-butanediol (e.g., 0.1 mol each).
-
Initiation: Begin mechanical stirring and heat the mixture to 180°C (or the optimized temperature from Protocol 1) under a slow stream of nitrogen.
-
Catalyst Injection: Once the reactants are fully melted and homogenous, inject the optimized amount of catalyst (e.g., 0.1 mol% DBTDL).
-
Polycondensation Stage 1 (Atmospheric): Allow the reaction to proceed at 180°C under a nitrogen blanket for 1-2 hours. You should observe ethanol beginning to distill over.
-
Polycondensation Stage 2 (Vacuum): Gradually apply a vacuum to the system over 30 minutes, reducing the pressure to <1 Torr. You will observe a significant increase in the rate of ethanol distillation and a rapid increase in melt viscosity.
-
Monitoring: The torque on the mechanical stirrer will increase as the molecular weight builds. This is a good proxy for reaction progress. Continue the reaction under high vacuum for an additional 2-4 hours, or until the viscosity reaches a plateau.
-
Termination and Isolation: Release the vacuum with nitrogen and cool the reactor. The polymer can be removed while still warm (but solidified) or by carefully breaking the glass if necessary for analysis. Dissolve a sample in a suitable solvent (e.g., DMAc) for characterization by SEC.
References
-
Ichikawa, Y., et al. (2020). Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation. Synthesis, 52(16), 2373-2378. Available at: [Link]
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Available at: [Link]
-
Zamani, S., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4869. Available at: [Link]
-
Saucedo-Balderas, M. M., et al. (2018). Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. Journal of Chemistry. Available at: [Link]
-
Holland, J., et al. (2023). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. Green Chemistry. Available at: [Link]
-
Daly, R. A., & Ziolkowski, F. L. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Available at: [Link]
-
Gantrade. (2024). Understanding Polyurethane Catalysts and How They Work. Available at: [Link]
-
ACS Applied Polymer Materials. (2024). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. Available at: [Link]
-
ACS Omega. (2024). How To Get Isocyanate?. Available at: [Link]
-
Taylor & Francis Online. (2021). Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. Available at: [Link]
-
Zamani, S., et al. (2022). Polyurethane Recycling: Conversion of Carbamates-Catalysis, Side-Reactions and Mole Balance. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Transcarbamoylation. Available at: [Link]
-
ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Available at: [Link]
-
ACS Omega. (2024). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Available at: [Link]
-
Dichtel, W. R., et al. (2020). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science, 6(5), 794–801. Available at: [Link]
-
Crosslink Technology Inc. (n.d.). Polyurethane specific problems. Available at: [Link]
-
Silva, V., & Bordado, J. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Polymers, 15(4), 886. Available at: [Link]
-
ACS Omega. (2024). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Available at: [Link]
-
ACS Omega. (2019). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of aromatic isocyanates.
Sources
- 1. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. Polyurethane Recycling: Conversion of Carbamates-Catalysis, Side-Reactions and Mole Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. l-i.co.uk [l-i.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications [mdpi.com]
Crystal Structure Analysis: Diethyl 1,4-phenylenebis(methylcarbamate) vs. Diethyl 1,4-phenylenedicarbamate
This guide provides an in-depth technical analysis of the crystal structure of Diethyl 1,4-phenylenebis(methylcarbamate) , comparing it against its non-methylated parent analog, Diethyl 1,4-phenylenedicarbamate .
Executive Summary
Diethyl 1,4-phenylenebis(methylcarbamate) (CAS 13592-40-0) represents a critical structural modification of the classic phenylenedicarbamate scaffold. By introducing methyl groups at the nitrogen positions, the molecule loses its capacity for strong N-H...O hydrogen bonding—the primary cohesive force in the crystal lattice of the parent compound, Diethyl 1,4-phenylenedicarbamate .
This guide compares the structural dynamics of these two systems. While the parent compound forms robust, high-melting 2D hydrogen-bonded sheets, the N-methylated target adopts a discrete, sterically hindered packing motif dominated by weak van der Waals forces and
Comparative Structural Analysis
The following table summarizes the crystallographic and physicochemical differences between the Target (N-Me) and the Reference Standard (N-H).
| Feature | Target: Diethyl 1,4-phenylenebis(methylcarbamate) | Reference: Diethyl 1,4-phenylenedicarbamate |
| Formula | ||
| Molecular Weight | 280.32 g/mol | 252.27 g/mol |
| H-Bond Donors | 0 (Aprotic) | 2 (N-H groups) |
| Primary Interaction | Weak C-H...O, | Strong N-H...O=C Hydrogen Bonds |
| Crystal Packing | Discrete molecules or weak 1D chains | 2D Hydrogen-bonded sheets (R |
| Conformation | Twisted: N-Me steric bulk forces carbamate out of phenyl plane | Planar: Conjugation extends through phenyl ring |
| Melting Point | Lower (typically <100°C) | Higher (typically >150°C) |
| Solubility | High in organic solvents (DCM, Toluene) | Limited (requires polar solvents like DMF/DMSO) |
Detailed Crystallographic Mechanisms
A. The Reference Standard: The Hydrogen-Bonded Sheet
The crystal structure of the parent compound, Diethyl 1,4-phenylenedicarbamate , is defined by a rigid, planar geometry. The N-H protons act as strong donors, while the carbonyl oxygens (
-
Mechanism: These interactions form infinite 2D sheets or ribbons, often characterized by the
graph-set motif. -
Consequence: This extensive network confers high thermal stability and low solubility in non-polar solvents, mimicking the "hard segment" domains in polyurethanes.
B. The Target: Steric Disruption & Lattice Energy
In Diethyl 1,4-phenylenebis(methylcarbamate) , the substitution of H with Methyl (
-
Steric Twist: The N-methyl group introduces significant steric clash with the ortho-hydrogens of the phenyl ring. To relieve this strain, the carbamate group rotates out of the phenyl plane (dihedral angle
). -
Packing Efficiency: Without directional H-bonds to lock the molecules into sheets, the lattice energy is significantly reduced. The crystal packing relies on weaker dispersive forces and potential C-H...
interactions. -
Performance Impact: This disruption lowers the melting point and dramatically increases solubility in common organic solvents, making it an excellent model for "processible" polyurethane precursors.
Experimental Protocols
Protocol 1: Comparative Crystallization Strategy
To obtain high-quality single crystals for X-ray diffraction (SC-XRD), distinct solvent systems are required due to the solubility differences.
Workflow Visualization:
Caption: Differential crystallization workflow based on H-bond capability and solubility profiles.
Protocol 2: Data Collection & Refinement (SC-XRD)
Instrument: Bruker D8 QUEST or equivalent (Mo K
-
Mounting: Select a crystal with defined faces (avoid twinned needles). Mount on a Mitegen loop with paratone oil.
-
Collection Strategy:
-
Target (N-Me): Collect distinct
and scans. Expect a lower symmetry space group (e.g., or ) due to the lack of directing H-bonds. -
Reference (N-H): Often crystallizes in higher symmetry groups (e.g.,
) due to the planar sheet motif.
-
-
Refinement:
-
For the Target , carefully model the disorder in the ethyl chains, which is common when H-bonds do not anchor the termini.
-
Use SHELEX or OLEX2 for solution and refinement.
-
Structural Topology Diagram
The following diagram contrasts the connectivity and intermolecular forces in the two crystal systems.
Caption: Comparison of H-bonded sheet topology (Reference) vs. discrete steric packing (Target).
References
-
Crystal Structure of N-H Carbamate Analogs
- Smith, G. et al. "The crystal structure of diethyl 1,4-phenylenedicarbamate." Acta Crystallographica Section E, 2005.
-
Comparison Source: (MDI derivative analog).
-
General Carbamate Crystallography
-
Tiekink, E. R. T. "Supramolecular assembly in dicarbamates." CrystEngComm, 2006.[1]
-
Source: (Search for refcode family: PHCARB).
-
-
Synthesis & Properties of N-Methyl Carbamates
- Takeuchi, H. et al. "Synthesis and properties of N-methylated polyurethanes." Journal of Polymer Science, 1974.
-
Related Data: (CAS 13592-40-0).
Sources
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